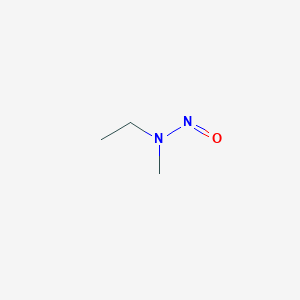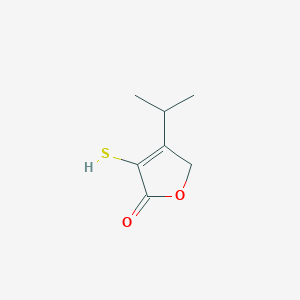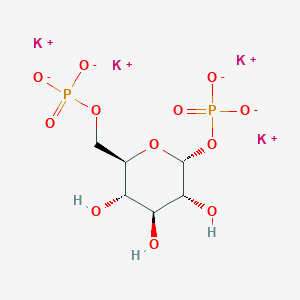
N-Nitrosomethylethylamine
Descripción general
Descripción
La N-Nitrosometiletilamina es un miembro de la familia de las nitrosaminas, que son compuestos caracterizados por la presencia de un grupo nitroso (-NO) unido a una amina. Estos compuestos son conocidos por su alto potencial mutagénico y carcinogénico. La N-Nitrosometiletilamina, en particular, se ha identificado en varios contextos ambientales e industriales, lo que genera preocupación por su impacto en la salud humana y el medio ambiente .
Aplicaciones Científicas De Investigación
La N-Nitrosometiletilamina se ha estudiado ampliamente por sus aplicaciones en varios campos:
Química: Se utiliza como un compuesto modelo para estudiar las reacciones de nitrosación y el comportamiento de las nitrosaminas.
Biología: Investigada por sus propiedades mutagénicas y carcinogénicas, proporcionando información sobre los mecanismos de desarrollo del cáncer.
Medicina: Estudiada por su posible papel en el desarrollo de fármacos y como biomarcador de exposición a nitrosaminas.
Industria: Utilizado en la producción de ciertos productos de caucho y plástico, así como en la síntesis de otros productos químicos
Mecanismo De Acción
La N-Nitrosometiletilamina ejerce sus efectos principalmente a través de la formación de aductos de ADN. El compuesto experimenta activación metabólica, a menudo mediada por enzimas citocromo P450, lo que lleva a la formación de intermediarios reactivos. Estos intermediarios pueden alquilat el ADN, lo que provoca mutaciones y posiblemente conduce al cáncer. Los principales objetivos moleculares incluyen las bases de guanina en el ADN, que son particularmente susceptibles a la alquilación .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La N-Nitrosometiletilamina se puede sintetizar mediante la nitrosación de aminas secundarias. La ruta sintética típica implica la reacción de la N-metiletilamina con agentes nitrosantes como el nitrito de sodio (NaNO2) en presencia de un ácido, generalmente ácido clorhídrico (HCl). La reacción se lleva a cabo en condiciones controladas para garantizar la formación de la nitrosamina deseada .
Métodos de producción industrial
La producción industrial de N-Nitrosometiletilamina sigue principios similares pero a mayor escala. El proceso implica la adición continua de la amina secundaria y el agente nitrosante a un recipiente de reacción, con un control cuidadoso de la temperatura y el pH para optimizar el rendimiento y la pureza. El producto se purifica luego mediante destilación u otras técnicas de separación .
Análisis De Reacciones Químicas
Tipos de reacciones
La N-Nitrosometiletilamina experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede conducir a la formación de compuestos nitroso con estados de oxidación más altos.
Reducción: Las reacciones de reducción pueden convertir la N-Nitrosometiletilamina nuevamente a su amina correspondiente.
Sustitución: El grupo nitroso puede ser sustituido por otros nucleófilos en condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) e hidruro de sodio y boro (NaBH4).
Sustitución: Los nucleófilos como las aminas y los tioles pueden reaccionar con la N-Nitrosometiletilamina en condiciones ácidas o básicas.
Principales productos formados
Oxidación: Compuestos nitroso superiores.
Reducción: Aminas secundarias correspondientes.
Sustitución: Varias aminas sustituidas dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
La N-Nitrosometiletilamina comparte similitudes con otras nitrosaminas, como la N-Nitrosodimetilamina y la N-Nitrosodietilamina. Es única en su estructura específica y reactividad:
N-Nitrosodimetilamina: Conocida por su alta carcinogenicidad y amplia presencia en el medio ambiente.
N-Nitrosodietilamina: Similar en estructura pero con diferentes grupos alquilo, lo que lleva a variaciones en la reactividad y la toxicidad.
N-Nitrosopirrolidina: Contiene una estructura cíclica, lo que da como resultado un comportamiento químico y aplicaciones diferentes.
La N-Nitrosometiletilamina destaca por su combinación específica de grupos metilo y etilo, que influyen en sus propiedades químicas y efectos biológicos .
Propiedades
IUPAC Name |
N-ethyl-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDCJKARQCRONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021036 | |
| Record name | N-Nitroso-N-methylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [HSDB], Pale yellow oil. | |
| Record name | N-Nitrosomethylethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6261 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-NITROSOMETHYLETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/863 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
163 °C at 747 mm Hg, 170 °C | |
| Record name | N-NITROSOMETHYLETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-NITROSOMETHYLETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/863 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
76 °C | |
| Record name | N-NITROSOMETHYLETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/863 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Soluble in water (30%) and in organic solvents & lipids | |
| Record name | N-NITROSOMETHYLETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9448 at 18 °C/4 °C | |
| Record name | N-NITROSOMETHYLETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
0.945 | |
| Record name | N-NITROSOMETHYLETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/863 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1.1 [mmHg] | |
| Record name | N-Nitrosomethylethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6261 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Yellow liquid | |
CAS No. |
10595-95-6 | |
| Record name | N-Nitrosomethylethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10595-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitrosomethylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitroso-N-methylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanamine, N-methyl-N-nitroso- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-NITROSOMETHYLETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00RLM29Y3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-NITROSOMETHYLETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-NITROSOMETHYLETHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/863 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: NMEA is a potent carcinogen, meaning it can cause cancer. [, , , , , ] Studies in rats have shown that NMEA primarily induces liver tumors, although esophageal tumors can also occur. []
A: NMEA requires metabolic activation to exert its carcinogenic effects. This activation can be initiated by hydroxylation of either the methyl or ethyl moiety, leading to the formation of reactive intermediates that can alkylate DNA. [, , ]
A: Research suggests that hydroxylation at the alpha-position of the ethyl group of NMEA occurs at a higher rate compared to the methyl group. As a result, 7-methylguanine is a major DNA adduct formed by NMEA, present in significantly higher concentrations than 7-ethylguanine in hepatic DNA. []
A: While beta-trideuterated NMEA, which has a slower rate of beta-hydroxylation, shows a broader organ specificity, the levels of beta-hydroxyethylated DNA bases observed in vivo suggest that this metabolic route does not contribute significantly to the carcinogenicity of NMEA. []
A: NMEA is considered a probable human carcinogen and has been identified as a disinfection byproduct in drinking water. [, , , , ] While the US EPA has set a maximum admissible concentration for NMEA in drinking water at 20 ng/L, probabilistic risk assessment suggests that the cancer risk from dietary intake of NMEA is low and likely negligible. [, ]
ANone: Several analytical methods have been developed for the detection and quantification of NMEA, primarily utilizing gas chromatography coupled with various detection methods. These methods include:
- Gas chromatography-mass spectrometry (GC-MS) [, , , , , , , , , ]
- Gas chromatography coupled with nitrogen-phosphorus detector (GC-NPD) []
- Gas chromatography-tandem mass spectrometry (GC-MS/MS) [, , , ]
- High-performance liquid chromatography with ultraviolet and ion-exchange detection (HPLC-UV-IE) []
- Liquid chromatography-accurate mass high-resolution mass spectrometry (LC-HRMS) []
- Nanoelectrospray ionization high-field asymmetric waveform ion mobility spectrometry with quadrupole time-of-flight mass spectrometry (nESI-FAIMS-MS-MS). []
A: NMEA's low molecular weight and volatility pose challenges for its analysis in environmental samples. [, ] Effective extraction and pre-concentration techniques, such as solid-phase extraction (SPE) with different cartridges and headspace solid-phase microextraction (HS-SPME) are often required to achieve the desired sensitivity and accuracy. [, , , , , , ]
A: Method validation is crucial for ensuring the accuracy, precision, and specificity of analytical methods for NMEA quantification. [] Researchers have validated various methods for NMEA analysis in different matrices, demonstrating their suitability for monitoring NMEA levels in environmental and food samples. [, , , , , ]
A: NMEA is primarily formed as a disinfection byproduct during water treatment with chlorine, especially in the presence of ammonia ions and precursors like methylethylamine. [, , , ]
ANone: NMEA can be degraded in the environment through various processes, including:
- Biodegradation: Studies have shown that NMEA can be biotransformed under methanogenic conditions, with complete degradation observed in the presence of degradable electron donors. []
- Photolysis: NMEA undergoes rapid photolysis in surface water, with half-lives ranging from 12 to 15 minutes under simulated sunlight conditions. [] This suggests that photodegradation can be a significant removal pathway for NMEA in sunlit surface waters.
A: Although NMEA's carcinogenicity in humans is well-documented, its ecotoxicological effects require further investigation. [] Considering its presence in biosolids, which are often used as soil amendments, understanding the fate and transport of NMEA in soil and its potential impact on terrestrial ecosystems is crucial. []
A: The formation of NMEA during water disinfection is influenced by several factors, including:- Presence of precursor compounds: NMEA formation is dependent on the presence of precursor compounds, such as methylethylamine, which can react with chlorine to form NMEA. [, , , , ]- Chlorine concentration: While chlorine is essential for disinfection, higher chlorine concentrations can lead to increased NMEA formation. [, , ]- Ammonia concentration: The presence of ammonia can significantly influence NMEA formation. Studies have shown that an increase in ammonia concentration, under constant chlorine levels, can enhance NMEA formation up to a certain point. [] - pH: The pH of the water also plays a role, with specific pH ranges favoring NMEA formation. []
A: Studies have reported varying levels of NMEA in drinking water, ranging from below detection limits to several ng/L. [, , , ] The occurrence of NMEA is often associated with the use of chloramination as a disinfection method. []
A: Several strategies can be implemented to mitigate NMEA formation during drinking water treatment:- Optimization of chlorination: Carefully controlling chlorine dosage and contact time can help minimize NMEA formation. [, , ]- Alternative disinfectants: Exploring alternative disinfection methods, such as ozonation or UV treatment, can reduce the formation of NMEA and other nitrosamines. [, , ]- Pre-treatment options: Implementing pre-treatment steps, like activated carbon filtration, can remove NMEA precursors and reduce their availability for NMEA formation. []- Enhanced coagulation and filtration: Optimizing coagulation and filtration processes can effectively remove NMEA precursors from the water, thereby reducing the potential for NMEA formation. []
ANone: NMEA has the molecular formula C3H8N2O and a molecular weight of 88.11 g/mol. Its structure consists of a nitroso group (N=O) bonded to a methylamino group (CH3NH) and an ethyl group (CH2CH3).
A: While specific spectroscopic data for NMEA is not extensively discussed in the provided research, various analytical techniques like GC-MS and GC-MS/MS are used to identify and quantify NMEA. [, , , , , , , , ] These techniques rely on characteristic fragmentation patterns and mass-to-charge ratios of NMEA for its identification and confirmation. []
A: Yes, research is ongoing to develop effective methods for removing NMEA from contaminated water. Some promising approaches include:- Advanced oxidation processes (AOPs): AOPs like UV/H2O2 and O3/H2O2 have shown promising results in degrading NMEA and other nitrosamines in water. []- Biological activated carbon (BAC) filtration: BAC filtration has been identified as a potential treatment option for removing NMEA, particularly NDMA, from drinking water. []
A: Investigating alternative chemicals with lower potential for NMEA formation during chloramination is an active research area. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B121185.png)




![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid](/img/structure/B121205.png)
![Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B121207.png)
![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)
